Cas no 86345-44-0 (2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid)

2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid structure
86345-44-0 structure
Nombre del producto:2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Número CAS:86345-44-0
MF:C13H9NO3
Megavatios:227.215463399887
MDL:MFCD11868788
CID:840957
PubChem ID:343030

2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
    • 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (ACI)
    • NSC 381783
    • AS-67795
    • NSC381783
    • NSC-381783
    • 2-Phenyl-4H-furo(3,2-b)pyrrole-5-carboxylic acid
    • DTXSID001006724
    • CHEMBL510255
    • BDBM50260774
    • DB-338671
    • 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylicacid
    • EN300-7444983
    • SY109247
    • 86345-44-0
    • L10091
    • AKOS016000696
    • MFCD11868788
    • CS-0260057
    • MDL: MFCD11868788
    • Renchi: 1S/C13H9NO3/c15-13(16)10-7-12-9(14-10)6-11(17-12)8-4-2-1-3-5-8/h1-7,14H,(H,15,16)
    • Clave inchi: YBXIFUGEUZCJFX-UHFFFAOYSA-N
    • Sonrisas: O=C(C1NC2=C(OC(C3C=CC=CC=3)=C2)C=1)O

Atributos calculados

  • Calidad precisa: 227.058243149g/mol
  • Masa isotópica única: 227.058243149g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 2
  • Complejidad: 301
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.7
  • Superficie del Polo topológico: 66.2Ų

2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D767478-1g
2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
1g
$460 2024-06-07
eNovation Chemicals LLC
D767478-250mg
2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
250mg
$185 2024-06-07
Enamine
EN300-7444983-2.5g
2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
2.5g
$1174.0 2024-05-23
Enamine
EN300-7444983-0.1g
2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
0.1g
$188.0 2024-05-23
Chemenu
CM196814-100mg
2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
100mg
$*** 2023-05-29
Enamine
EN300-7444983-0.05g
2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
0.05g
$128.0 2024-05-23
Enamine
EN300-7444983-0.5g
2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
0.5g
$468.0 2024-05-23
Enamine
EN300-7444983-10.0g
2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
10.0g
$2577.0 2024-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1330727-1g
2-Phenyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95+%
1g
¥3852.00 2024-04-28
1PlusChem
1P004MRL-250mg
2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
250mg
$139.00 2023-12-16

2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile ,  Water ;  reflux
Referencia
The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors
Sparey, Tim; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(11), 3386-3391

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Ethanol ,  Toluene ,  Water ;  6 h, reflux
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 °C; 6 h, rt
2.2 Reagents: Water ;  cooled
2.3 Solvents: Toluene ;  overnight, reflux
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
3.2 Reagents: Water ;  cooled
Referencia
Small Molecule Near-Infrared Boron Dipyrromethene Donors for Organic Tandem Solar Cells
Li, Tian-yi ; et al, Journal of the American Chemical Society, 2017, 139(39), 13636-13639

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Ethanol ,  Toluene ,  Water ;  rt → reflux; 6 h, reflux
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 °C; 6 h, rt
2.2 Solvents: Water ;  cooled
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Referencia
Effect of H- and J-Aggregation on the Photophysical and Voltage Loss of Boron Dipyrromethene Small Molecules in Vacuum-Deposited Organic Solar Cells
Li, Tian-yi ; et al, Journal of Physical Chemistry Letters, 2019, 10(11), 2684-2691

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Ethanol ,  Toluene ,  Water ;  80 °C
2.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  2 - 4 h, 0 °C
2.2 Solvents: Toluene ;  1 h, reflux
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Bright, color-tunable fluorescent dyes in the Vis/NIR region: establishment of new "tailor-made" multicolor fluorophores based on borondipyrromethene
Umezawa, Keitaro; et al, Chemistry - A European Journal, 2009, 15(5), 1096-1106

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Bright, color-tunable fluorescent dyes in the Vis/NIR region: establishment of new "tailor-made" multicolor fluorophores based on borondipyrromethene
Umezawa, Keitaro; et al, Chemistry - A European Journal, 2009, 15(5), 1096-1106

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
1.2 Reagents: Water ;  cooled
Referencia
Small Molecule Near-Infrared Boron Dipyrromethene Donors for Organic Tandem Solar Cells
Li, Tian-yi ; et al, Journal of the American Chemical Society, 2017, 139(39), 13636-13639

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 °C; 6 h, rt
1.2 Reagents: Water ;  cooled
1.3 Solvents: Toluene ;  overnight, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
2.2 Reagents: Water ;  cooled
Referencia
Small Molecule Near-Infrared Boron Dipyrromethene Donors for Organic Tandem Solar Cells
Li, Tian-yi ; et al, Journal of the American Chemical Society, 2017, 139(39), 13636-13639

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Referencia
Effect of H- and J-Aggregation on the Photophysical and Voltage Loss of Boron Dipyrromethene Small Molecules in Vacuum-Deposited Organic Solar Cells
Li, Tian-yi ; et al, Journal of Physical Chemistry Letters, 2019, 10(11), 2684-2691

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  2 - 4 h, 0 °C
1.2 Solvents: Toluene ;  1 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Bright, color-tunable fluorescent dyes in the Vis/NIR region: establishment of new "tailor-made" multicolor fluorophores based on borondipyrromethene
Umezawa, Keitaro; et al, Chemistry - A European Journal, 2009, 15(5), 1096-1106

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Toluene ;  overnight, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
2.2 Reagents: Water ;  cooled
Referencia
Small Molecule Near-Infrared Boron Dipyrromethene Donors for Organic Tandem Solar Cells
Li, Tian-yi ; et al, Journal of the American Chemical Society, 2017, 139(39), 13636-13639

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 °C; 6 h, rt
1.2 Solvents: Water ;  cooled
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Referencia
Effect of H- and J-Aggregation on the Photophysical and Voltage Loss of Boron Dipyrromethene Small Molecules in Vacuum-Deposited Organic Solar Cells
Li, Tian-yi ; et al, Journal of Physical Chemistry Letters, 2019, 10(11), 2684-2691

2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Raw materials

2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Preparation Products

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